molecular formula C10H15N3O2 B3055643 piperazine;pyridine-3-carboxylic acid CAS No. 66034-19-3

piperazine;pyridine-3-carboxylic acid

Cat. No.: B3055643
CAS No.: 66034-19-3
M. Wt: 209.24 g/mol
InChI Key: DQZWTJKAULHSBX-UHFFFAOYSA-N
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Description

Historical Trajectory of Research on Piperazine (B1678402) and Pyridine (B92270) Carboxylic Acid Scaffolds

The scientific interest in piperazine-pyridine-3-carboxylic acid is rooted in the extensive and successful research histories of its two core components: the piperazine heterocycle and the pyridine carboxylic acid scaffold.

The piperazine ring, a six-membered structure containing two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in drug discovery. researchgate.netmatilda.science Its name originates from its chemical similarity to piperidine (B6355638), found in the black pepper plant, though piperazine itself is not naturally derived from this source. nih.govmdpi.com Initially investigated in medicine as a solvent for uric acid, its first major therapeutic breakthrough was in 1953 as an anthelmintic agent for treating parasitic worm infections. matilda.sciencemdpi.com The drug's mechanism involves paralyzing the parasites, which facilitates their expulsion from the host's body. mdpi.comrsc.org Over the decades, the versatility of the piperazine nucleus has been widely exploited. It is the third most common nitrogen-containing heterocycle found in drug molecules, owing to its favorable physicochemical properties which can be readily tailored. nih.govresearchgate.net This has led to its incorporation into a multitude of successful drugs across various therapeutic areas, including the antibiotic ciprofloxacin, the anticancer agent imatinib, the antidepressant amoxapine, and the antihistamine cyclizine. researchgate.netnih.gov

The pyridine carboxylic acid scaffold has an equally distinguished history. Pyridine, a benzene (B151609) ring with one nitrogen atom, is a fundamental structure in pharmaceuticals. dntb.gov.ua Its carboxylic acid derivatives, namely picolinic acid, nicotinic acid (niacin), and isonicotinic acid, are isomers that have served as the foundation for a plethora of medicines. nih.govnih.gov Historically, these structures have been integral to the development of drugs for a wide array of conditions, such as tuberculosis, cancer, diabetes, Alzheimer's disease, and hypertension. nih.govnih.govmdpi.com The inclusion of the nitrogen atom in the aromatic ring provides unique properties that have been leveraged by medicinal chemists to design potent and selective therapeutic agents. nih.gov The field remains highly active, with ongoing research into new applications for these scaffolds, particularly as enzyme inhibitors. nih.govnih.gov

Significance of Hybrid Pyridine-Piperazine Structures in Contemporary Chemical Research

The strategic combination of well-established pharmacophores into a single hybrid molecule is a cornerstone of modern drug design. Fusing the pyridine and piperazine scaffolds is a prominent example of this approach, aiming to create novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net In many of these hybrids, the piperazine moiety acts as a versatile linker between the pyridine core and other functional groups, influencing properties such as solubility and target engagement. researchgate.net

The significance of these hybrid structures is demonstrated by their broad range of investigated therapeutic applications. Researchers have developed pyridine-piperazine derivatives as potent enzyme inhibitors, such as those targeting urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov The nitrogen atoms present in both the pyridine and piperazine rings are often crucial for establishing key interactions, such as hydrogen bonds, with the amino acid residues in the active sites of biological targets. nih.govresearchgate.net

Furthermore, these hybrids have been successfully designed as potent modulators of cell surface receptors. For instance, derivatives have been synthesized and evaluated as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are targets for neurological and psychiatric conditions. nih.gov The antiproliferative activity of pyridine-piperazine analogs against various cancer cell lines is also an area of intense investigation, with numerous derivatives showing promise as potential anticancer agents. researchgate.netresearchgate.net The proven success of marketed drugs containing both moieties, such as the kinase inhibitor Imatinib, continues to fuel interest in the discovery of new pyridine-piperazine hybrids. researchgate.net

Overview of Advanced Methodologies Employed in the Study of Piperazine-Pyridine-3-Carboxylic Acid Analogs

The development and understanding of piperazine-pyridine-3-carboxylic acid analogs rely on a suite of advanced scientific methodologies spanning chemical synthesis, structural analysis, and computational modeling.

Synthesis and Characterization: The construction of these complex molecules typically involves multi-step synthetic routes. A common strategy is the nucleophilic aromatic substitution reaction, where a piperazine derivative displaces a leaving group (such as a chlorine atom) on the pyridine ring. nih.gov This is often followed by further chemical modifications, like condensation or acylation reactions, to complete the target structure. mdpi.comnih.gov For producing specific, optically active versions of these compounds, methods like asymmetric hydrogenation are employed. google.com

Once synthesized, the identity, purity, and structure of the analogs are confirmed using a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are routinely used to assess the purity of the compounds and monitor reaction progress. nih.gov Spectrophotometric methods, such as UV-Visible spectroscopy, also play a role in characterization. nih.gov For unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the definitive technique. mdpi.comrsc.org

Computational and Analytical Studies: In modern drug discovery, computational modeling is an indispensable tool for accelerating the design and optimization of new drug candidates. Molecular docking simulations are widely used to predict and analyze how pyridine-piperazine analogs bind to their target proteins, providing insights into the key interactions that govern their biological activity. nih.govnih.govnih.gov These predictions help in understanding structure-activity relationships (SAR), which describe how chemical structure relates to biological function. researchgate.netnih.gov Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. rsc.orgnih.gov These computational approaches enable the rational design of new analogs with potentially improved potency and selectivity.

Research Findings on Pyridine-Piperazine Analogs

Compound ClassBiological Target/ActivityKey Findings
Pyridinylpiperazine DerivativesUrease InhibitionIdentified potent inhibitors of urease, with IC50 values in the low micromolar range, potentially useful for treating H. pylori infections. nih.gov
Pyridylpiperazine HybridsHistamine H3/Sigma-1 Receptor AntagonismDemonstrated dual-target activity, suggesting potential applications in treating neurological disorders. nih.gov
Imidazo[1.2‐a]pyridine-Piperazine HybridsAnticancer ActivityShowed significant antiproliferative effects against various cancer cell lines. researchgate.net
Pyrimidine-Piperazine HybridsKinase Inhibition / AnxiolyticCore structure of approved drugs like Imatinib (anticancer) and Buspirone (anxiolytic). researchgate.net

Methodologies for Studying Pyridine-Piperazine Analogs

MethodologyPurposeApplication Example
Synthesis
Nucleophilic Aromatic SubstitutionCore structure formationReacting 2-chloro-3-nitropyridine (B167233) with piperazine to form the pyridinylpiperazine intermediate. nih.gov
Asymmetric HydrogenationStereoselective synthesisPreparation of specific optically active piperazine-2-carboxylic acid derivatives. google.com
Analysis
HPLC / TLCPurity assessment and separationEvaluating the purity of synthesized 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. nih.gov
NMR SpectroscopyStructure elucidationConfirming the chemical structure of novel synthesized pyridine-dicarboxamide derivatives. mdpi.com
X-ray Crystallography3D structure determinationSolving the crystal structures of pyridine-2,6-dicarboxamide analogs to understand molecular conformation. mdpi.com
Computational
Molecular DockingBinding mode predictionSimulating the interaction of pyridinylpiperazine derivatives with the active site of the urease enzyme. nih.gov
Molecular DynamicsComplex stability analysisAssessing the stability of ligand-receptor complexes to understand interaction dynamics. rsc.orgnih.gov

Properties

IUPAC Name

piperazine;pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.C4H10N2/c8-6(9)5-2-1-3-7-4-5;1-2-6-4-3-5-1/h1-4H,(H,8,9);5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWTJKAULHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284443
Record name pyridine-3-carboxylic acid- piperazine(1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66034-19-3
Record name NSC37241
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-3-carboxylic acid- piperazine(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for the Formation of Piperazine (B1678402); Pyridine-3-Carboxylic Acid and Related Derivatives

The construction of molecules integrating piperazine and niacin frameworks can range from simple acid-base reactions to complex, multi-step catalytic processes. These routes are designed to provide efficient access to the target compounds and their structural analogues.

The simplest formation of piperazine;pyridine-3-carboxylic acid is a one-step acid-base neutralization reaction. This process involves the protonation of the basic nitrogen atoms of the piperazine ring by the acidic carboxylic acid group of niacin.

Reaction Mechanism: Proton Transfer The reaction mechanism is a straightforward proton transfer. The carboxylic acid group (-COOH) of pyridine-3-carboxylic acid donates a proton (H⁺) to one of the secondary amine groups (-NH) of piperazine. This forms a piperazinium cation and a nicotinate (B505614) anion, which are held together by electrostatic forces to form the salt. The reaction is typically performed by mixing equimolar amounts of piperazine and niacin in a suitable solvent, followed by crystallization of the resulting salt.

For the creation of covalently linked derivatives in a single step, direct amidation methods can be employed. These reactions form a stable amide bond between the piperazine nitrogen and the carboxyl group of niacin. However, the direct condensation of a carboxylic acid and an amine is often inefficient without an activating agent or catalyst. One-pot methodologies utilize coupling agents to facilitate this transformation under mild conditions. For instance, activating the carboxylic acid with a reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base allows for the rapid and direct formation of the mono-acylated piperazine derivative at room temperature. researchgate.net Another approach involves the use of borane-pyridine complexes as catalysts, which promote direct amidation by activating the carboxylic acid. mdpi.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) bonds, providing a versatile route to arylpiperazine derivatives. The Buchwald-Hartwig amination is a cornerstone of this approach, enabling the coupling of aryl halides or triflates with amines, including piperazine. wikipedia.orgyoutube.comacsgcipr.org

This methodology can be applied to synthesize derivatives where the piperazine ring is attached directly to the pyridine (B92270) ring of a niacin analogue. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to improve reaction scope, efficiency, and functional group tolerance. wikipedia.org Sterically hindered phosphine ligands, such as those based on biaryl backbones, are often highly effective. nih.gov

Catalytic Cycle of Buchwald-Hartwig Amination:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a halogenated pyridine-3-carboxylic acid derivative), forming a Pd(II) complex.

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C–N bond and regenerating the Pd(0) catalyst. youtube.com

These reactions offer a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic properties of the aryl halide. acsgcipr.orgnih.gov

Catalyst/PrecursorLigandBaseSolventSubstratesYield (%)Ref
Pd(OAc)₂BINAPCs₂CO₃TolueneAryl Bromide, Piperazine70-95 wikipedia.org
Pd₂(dba)₃XPhosK₃PO₄t-BuOHAryl Chloride, Piperazine85-98 organic-chemistry.org
[(CyPF-tBu)PdCl₂](Self-ligated)NaOtBuDioxaneHeteroaryl Chloride, Piperazine>90 organic-chemistry.org
Pd(dba)₂/BINAPBINAPNaOtBuToluene2-Bromo-5-(trifluoromethyl)pyridine, Amine75-88 researchgate.net

Cycloaddition reactions provide a powerful strategy for the de novo synthesis of the heterocyclic cores of piperazine and pyridine analogues. The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is particularly useful. rsc.org

For the synthesis of pyridine ring analogues, an inverse-electron-demand aza-Diels-Alder reaction is often employed. In this approach, an electron-deficient azadiene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an alkyne or enamine). The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) to form the aromatic pyridine ring. nih.govacsgcipr.org This method allows for the construction of highly substituted pyridine systems that can be further elaborated into complex niacin analogues. nih.gov

Similarly, the piperidine (B6355638) or piperazine ring can be constructed via cycloaddition pathways. For example, the reaction of an imine dienophile with a diene can generate a tetrahydropyridine (B1245486) scaffold, which is a precursor to piperidine alkaloids. lookchem.comresearchgate.net While direct synthesis of the piperazine ring via aza-Diels-Alder is less common, related cycloaddition strategies are employed to build the six-membered diazine ring system.

These methods are valuable for creating structural diversity in analogues, allowing for systematic exploration of structure-activity relationships.

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of both piperazine and pyridine-3-carboxylic acid to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Green Synthesis of Pyridine-3-Carboxylic Acid (Niacin): Traditional industrial syntheses of niacin often involved strong, corrosive oxidants like permanganate (B83412) or chromic acid, generating significant inorganic waste. acs.orgchimia.ch Greener alternatives focus on catalytic oxidation using more environmentally benign oxidants.

Heterogeneous Catalysis: The use of solid catalysts, such as manganese-substituted aluminophosphates or copper-based zeolites, allows for the selective oxidation of 3-picoline (3-methylpyridine) to niacin. acs.orgoaepublish.com These catalysts are easily separable and reusable.

Benign Oxidants: Hydrogen peroxide (H₂O₂) and even air (O₂) are used as the terminal oxidants in these catalytic systems, with water being the only byproduct. chimia.choaepublish.com This contrasts sharply with older methods that produce stoichiometric amounts of metal oxide waste. nih.gov

Solvent-Free Reactions: Some protocols utilize a solid source of active oxygen, such as acetyl peroxyborate, enabling the reaction to proceed in a single step without an organic solvent. acs.orgsoton.ac.uk

Green Synthesis of Piperazine Derivatives:

Photoredox Catalysis: Visible-light-promoted reactions using organic photoredox catalysts offer a green approach for synthesizing piperazine derivatives. These methods avoid the use of toxic reagents and can often be performed under mild conditions. mdpi.comresearchgate.net

Solvent Choice: A facile palladium-catalyzed amination for producing arylpiperazines can be made more eco-friendly by using an excess of piperazine itself as the solvent, eliminating the need for volatile organic compounds (VOCs). organic-chemistry.org

Targeted Chemical Functionalization and Analog Generation

Once the core structure containing the piperazine and niacin moieties is assembled, further derivatization is often required to modulate its properties. The piperazine ring, with its two nitrogen atoms, is a prime site for such modifications.

The secondary amine groups of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. When starting with the this compound salt, the piperazine is typically first liberated by treatment with a base before derivatization.

N-Alkylation: This process involves the introduction of an alkyl group onto one or both of the piperazine nitrogens. Common methods include:

Nucleophilic Substitution: Reacting the piperazine with alkyl halides (e.g., chlorides, bromides, or iodides) in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.com To achieve mono-alkylation, a large excess of piperazine can be used, or one nitrogen can be protected with a removable group like a tert-butyloxycarbonyl (Boc) group. researchgate.net

Reductive Amination: This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is highly versatile for introducing a wide range of substituents. nih.gov

N-Acylation: Acylation introduces a carbonyl group onto the piperazine nitrogen, forming an amide. This is typically achieved by reacting the piperazine with an acylating agent such as:

Acyl Chlorides or Anhydrides: These are highly reactive reagents that readily acylate the piperazine nitrogen, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. nih.govrsc.org

Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent (e.g., DCC, EDC) or activation, as described in section 2.1.1, to form the amide bond. researchgate.net

These functionalization reactions are fundamental in medicinal chemistry for fine-tuning the pharmacological profile of piperazine-containing compounds. researchgate.net

Reaction TypeReagent 1Reagent 2ConditionsProductRef
N-AlkylationN-Boc-piperazineAlkyl BromideK₂CO₃, AcetonitrileN-Alkyl-N'-Boc-piperazine researchgate.net
N-AlkylationPiperazineAldehydeNaBH(OAc)₃, CH₂Cl₂N-Alkylpiperazine nih.gov
N-AcylationPiperazineBenzoyl ChlorideTriethylamine, THFN-Benzoylpiperazine rsc.org
N-AcylationPiperazineCarboxylic AcidCDMT, NMM, CH₂Cl₂N-Acylpiperazine researchgate.net

Derivatization of Pyridine Ring and Carboxylic Acid Functional Groups

The chemical structure of this compound offers two primary sites for synthetic modification: the electron-deficient pyridine ring and the versatile carboxylic acid functional group. These sites allow for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.

Derivatization of the Pyridine Ring

The pyridine ring in pyridine-3-carboxylic acid is an electron-deficient aromatic system. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of an electron-withdrawing group, such as a nitro group, further activates the ring for such substitutions. nih.gov

A common strategy involves the reaction of a halogenated pyridine derivative with a nucleophile. For instance, the synthesis of pyridinylpiperazine can be achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. nih.gov The nitro group at the 3-position withdraws electron density, making the 2-position a strong electrophilic center that facilitates the nucleophilic attack by the nitrogen atom of piperazine. nih.gov This pyridinylpiperazine intermediate can then be further functionalized. nih.gov

Another approach to pyridine ring derivatization is through coupling reactions. For example, a series of 2-(arylamino) nicotinic acid derivatives can be synthesized by reacting 2-chloronicotinic acid with various aromatic amines. researchgate.net These reactions can be catalyzed by acids like boric acid or p-toluenesulphonic acid. researchgate.net

Table 1: Examples of Pyridine Ring Derivatization

Starting MaterialReagent(s)Reaction TypeProduct ClassReference
2-chloro-3-nitropyridinePiperazineNucleophilic Aromatic SubstitutionPyridinylpiperazine nih.gov
2-chloronicotinic acidAromatic amines, pyridine, p-toluenesulphonic acidNucleophilic Substitution2-(arylamino) nicotinic acid derivatives researchgate.net
Nicotinic acid derivativesHydrazine hydrate, various aldehydesCyclizationSubstituted pyridinyl 1,3,4-oxadiazole (B1194373) derivatives researchgate.net

Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid group of pyridine-3-carboxylic acid is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation. researchgate.net

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions. This strategy has been employed to synthesize methyl nicotinate from nicotinic acid, which can then serve as a precursor for further derivatization. researchgate.net

Amidation: The formation of an amide bond is a key reaction for this functional group. For instance, when niacin (nicotinic acid) is converted to Nicotinamide Adenine Dinucleotide (NAD) in biological systems, its carboxylic acid group is transformed into a primary amide. chegg.com In synthetic chemistry, this transformation is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

Piperazine-based derivatives are frequently used for the derivatization of carboxyl groups. nih.govresearchgate.net Reagents such as 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been successfully used to derivatize the carboxyl groups of peptides. nih.govresearchgate.net This reaction is facilitated by coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net This approach creates a stable amide linkage between the carboxylic acid and the piperazine derivative. Studies have shown that derivatization of peptides with these piperazine-based reagents can achieve high yields, often exceeding 94%. nih.govresearchgate.net

Table 2: Examples of Carboxylic Acid Group Derivatization

Starting MaterialReagent(s)Reaction TypeProduct ClassReference
Nicotinic acidMethanol, acid catalystEsterificationMethyl nicotinate researchgate.net
Peptide with C-terminal carboxyl group1-(2-pyridyl)piperazine, EDC, HOAtAmidationPiperazine-derivatized peptide nih.govresearchgate.net
Peptide with C-terminal carboxyl group1-(2-pyrimidyl)piperazine, EDC, HOAtAmidationPiperazine-derivatized peptide nih.govresearchgate.net

These derivatization strategies for both the pyridine ring and the carboxylic acid group underscore the synthetic utility of the this compound scaffold in generating a broad spectrum of new chemical entities.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for piperazine (B1678402);pyridine-3-carboxylic acid is not publicly available in crystallographic databases as of the latest searches, analysis of closely related structures, such as salts of piperazine with various carboxylic acids and co-crystals of pyridine (B92270) derivatives, provides a strong basis for predicting its structural characteristics. nih.govnih.goved.ac.ukresearchgate.net In such a salt or co-crystal, the piperazine molecule is expected to adopt a chair conformation. nih.govresearchgate.net

The structure of piperazine;pyridine-3-carboxylic acid is anticipated to be dominated by a robust network of hydrogen bonds. Proton transfer from the carboxylic acid group of nicotinic acid to one or both nitrogen atoms of the piperazine ring would result in the formation of a piperazinium cation and a nicotinate (B505614) anion. This leads to strong charge-assisted hydrogen bonds.

The primary hydrogen bonding interactions expected are:

N-H···O: Strong interactions between the protonated amine groups of the piperazinium cation and the carboxylate oxygen atoms of the nicotinate anion. These are a primary driving force in the crystal packing of piperazinium salts. nih.gov

O-H···O: If the compound crystallizes as a co-crystal without full proton transfer, or if it forms a hydrate, O-H···O hydrogen bonds involving the carboxylic acid group or water molecules would be present.

C-H···O: Weaker C-H···O interactions involving the carbon atoms of the piperazine and pyridine rings and the carboxylate oxygen atoms also contribute to the stability of the crystal lattice. nih.gov

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings of the nicotinate anions could further stabilize the crystal structure. The arrangement of these rings, whether face-to-face or offset, would be a key feature of the supramolecular architecture.

The following table summarizes the typical hydrogen bond geometries observed in related piperazinium carboxylate structures.

Interaction TypeDonor-H···AcceptorTypical Distance (Å)Typical Angle (°)
Charge-Assisted N⁺-H···O⁻2.6 - 2.8160 - 180
Neutral O-H···O2.5 - 2.7170 - 180
Weak C-H···O3.0 - 3.5120 - 160

This is an interactive data table based on expected values from related structures.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. Different polymorphs of this compound would exhibit distinct crystal packing and, consequently, different physical properties. The formation of polymorphs can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Spectroscopic Techniques for Comprehensive Structural Insights

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

Solution NMR: In solution, the ¹H NMR spectrum of this compound would show characteristic signals for the protons of both the piperazine and the nicotinic acid moieties. The piperazine protons typically appear as a singlet or a multiplet in the range of 2.5-3.5 ppm, depending on the solvent and the extent of protonation. researchgate.net The aromatic protons of the nicotinic acid ring would be observed in the downfield region, typically between 7.0 and 9.0 ppm. The ¹³C NMR spectrum would provide complementary information on the carbon framework.

Solid-State NMR (ssNMR): Cross-polarization magic-angle spinning (CP/MAS) NMR spectroscopy can provide valuable information about the solid-state structure, including the presence of different polymorphs or solvates. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. ssNMR can also be used to probe the protonation state of the piperazine and nicotinic acid components.

The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆.

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Piperazine -CH₂-~3.0~45
Pyridine H-2~8.9~150
Pyridine H-4~8.2~135
Pyridine H-5~7.5~124
Pyridine H-6~8.7~148
Carboxylic Acid -COOH>10 (if present)~167

This is an interactive data table based on typical values for similar compounds. researchgate.net

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and can offer insights into hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ would indicate the presence of strong N-H···O and O-H···O hydrogen bonds. The C=O stretching vibration of the carboxylate group would likely appear around 1600-1550 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The N-H bending vibrations of the piperazinium cation are expected in the 1620-1500 cm⁻¹ range. scispace.comnih.govdergipark.org.tr

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-H stretching vibrations of both the piperazine and pyridine rings would be observed in the 3100-2800 cm⁻¹ region. scispace.comdergipark.org.tr

The table below summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-2500 (broad)3200-2500
C-H Stretch (aromatic)3100-30003100-3000
C-H Stretch (aliphatic)2980-28502980-2850
C=O Stretch (carboxylate)1600-15501600-1550
N-H Bend1620-1500-
C=C, C=N Stretch (ring)1600-14001600-1400

This is an interactive data table based on typical values for similar compounds. scispace.comnih.govdergipark.org.tr

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized extensively to study the electronic structure and related properties of molecules. For derivatives of piperazine (B1678402);pyridine-3-carboxylic acid, DFT calculations, particularly using the B3LYP method with a 6-311+G(2d,p) basis set, have been instrumental in determining its optimal structure and physicochemical characteristics. tandfonline.com

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation. For a derivative, 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, the structure has been optimized using DFT calculations. tandfonline.com The results of these calculations are typically compared with experimental data from single-crystal X-ray diffraction (XRD) to validate the computational model. The optimized molecular structure determined by DFT has been found to be highly similar to the one determined experimentally by XRD, confirming the accuracy of the theoretical approach. tandfonline.comfigshare.com

Vibrational frequency calculations are performed on the optimized geometry to predict the compound's infrared (IR) and Raman spectra. The calculated vibrational modes are then compared with experimental spectra, such as those obtained from Fourier-transform infrared spectroscopy (FTIR). Studies show a good agreement between the calculated and experimentally determined bond vibrations, allowing for a detailed assignment of the spectral bands. tandfonline.com

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies Data derived from studies on a closely related derivative, 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. tandfonline.com

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
O-H stretch34483450
C=O stretch16851690
C-N stretch12451250
C-H stretch (aromatic)30553060

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.gov For 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.2142 eV, providing insight into its electronic stability. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding, and reveals information about the molecule's physicochemical properties. tandfonline.comfigshare.com For pyridine (B92270) carboxylic acid derivatives, MEP analysis can identify the most negative elements, like oxygen and nitrogen atoms, and the most positive elements, such as specific carbon atoms, highlighting the most probable sites for reactivity. scholarsresearchlibrary.com

DFT calculations are widely used to predict various spectroscopic parameters. As mentioned, harmonic vibrational frequencies are calculated to simulate IR and Raman spectra. researchgate.net However, these calculations often show systematic deviations from experimental results due to the neglect of anharmonicity. mdpi.com Advanced computational methods can extend these calculations to include anharmonic corrections, which provides a more accurate prediction of vibrational spectra and better agreement with experimental data. mdpi.com This allows for a more reliable interpretation of the complex vibrational modes within the molecule.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comfigshare.com By partitioning the crystal electron density, this method generates a unique surface for each molecule. The surface is colored according to different properties, allowing for a detailed investigation of close contacts between neighboring molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal structure of a related piperazine adduct, Hirshfeld analysis quantified the major contributions to crystal stabilization, with H···O/O···H and H···H contacts being the most significant. nih.gov This analysis is crucial for understanding the forces that govern the crystal packing arrangement. tandfonline.comnih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis Data is illustrative of typical findings for piperazine-containing co-crystals. nih.gov

Intermolecular Contact TypePercentage Contribution (%)
H···O / O···H50.2
H···H36.2
C···H / H···C5.8
N···H / H···N3.5
Other4.3

Crystal Structure Prediction (CSP) and Polymorph Landscape Modeling

Crystal Structure Prediction (CSP) encompasses computational methods aimed at identifying the most stable crystal structures (polymorphs) for a given molecule based solely on its chemical diagram. The collection of these predicted structures and their relative energies is known as the polymorph landscape. acs.org For co-crystals like those formed between a carboxylic acid and a pyridine base, CSP is particularly important for understanding why certain packing arrangements are preferred. researchgate.net

The structural landscape of acid-pyridine co-crystals is often governed by the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. acs.org The competition and compatibility between different possible synthons, such as the carboxylic acid···pyridine and other potential interactions, determine the final crystal structure. Modeling the polymorph landscape helps in anticipating the existence of different crystalline forms, each potentially having unique physical properties. researchgate.net

Mechanistic Investigations of Biological Interactions and Pharmacological Target Elucidation

In Vitro Studies on Molecular Target Binding and Affinity

In vitro studies provide a foundational understanding of how these compounds interact with specific molecular targets, such as enzymes and receptors. These assays are instrumental in determining binding affinities and the nature of these interactions.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Urease, Enoyl-ACP Reductase)

Derivatives of piperazine (B1678402) coupled with pyridine (B92270) moieties have demonstrated significant inhibitory activity against various enzymes, with urease being a prominent target. Urease, a nickel-dependent enzyme, is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.gov

A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their urease inhibitory potential. Several of these compounds exhibited potent activity, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.govnih.gov For instance, compounds 5b and 7e were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. nih.gov Kinetic studies on potent compounds, such as Rx-6 from a series of pyridine carboxamides, revealed a competitive mode of inhibition. mdpi.com This suggests that the inhibitor binds to the same active site as the substrate (urea). The inhibitory potential is influenced by the type and position of substituents on the pyridine ring. mdpi.com For example, an electron-withdrawing chloro group at the meta position of the pyridine ring in one series resulted in the most potent inhibition with an IC50 value of 1.07 ± 0.043 µM. mdpi.com

Table 1: Urease Inhibitory Activity of Selected Pyridylpiperazine Derivatives

Compound IC50 (µM)
5b 2.0 ± 0.73 nih.gov
7e 2.24 ± 1.63 nih.gov
5j 5.16 ± 2.68 nih.gov
7a 11.69 ± 0.26 nih.gov
7c 10.80 ± 0.52 nih.gov
7i 10.51 ± 0.34 nih.gov
Rx-6 1.07 ± 0.043 mdpi.com
Rx-7 2.18 ± 0.058 mdpi.com
Thiourea (Standard) 23.2 ± 11.0 nih.gov

This table is interactive. Click on the headers to sort the data.

Additionally, some piperazine derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid synthesis, suggesting a possible mechanism for their antibacterial activity. mdpi.com

Receptor Binding Assays and Ligand-Target Interactions (e.g., Histamine (B1213489) H3, Sigma-1, D2/3, 5-HT1A)

Arylpiperazine derivatives are well-known for their interactions with a variety of neurotransmitter receptors, which is central to their pharmacological effects, particularly in the central nervous system.

Histamine H3 and Sigma-1 Receptors: Certain piperazine and piperidine (B6355638) derivatives have been identified as potent antagonists for both histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govnih.gov The piperazine or piperidine moiety is a critical structural element for this dual activity. nih.govacs.org For example, replacing a piperidine ring with a piperazine ring can significantly alter the affinity for the σ1R while maintaining high affinity for the H3R. nih.gov Compound 5 (a piperidine derivative) showed high affinity for both receptors (hH3R Ki = 7.70 nM, σ1R Ki = 3.64 nM), whereas its piperazine analogue, compound 4 , had high affinity for H3R but significantly lower affinity for σ1R (hH3R Ki = 3.17 nM, σ1R Ki = 1531 nM). nih.govacs.org This highlights the structural nuances that dictate receptor selectivity.

Dopamine (B1211576) D2/3 Receptors: Arylpiperazine derivatives have been extensively studied for their affinity towards dopamine D2 and D3 receptors. The interaction is primarily stabilized by the protonated N1 of the piperazine ring forming a salt bridge with Asp86 in the D2 receptor. bg.ac.rs Substituents on the aryl ring can modulate affinity and selectivity. For instance, 2,3-dichlorophenylpiperazine analogues have shown high, subnanomolar affinity for the D3 receptor with significant selectivity over the D2 receptor. acs.org

Serotonin (B10506) 5-HT1A Receptors: The 4-alkyl-1-arylpiperazine scaffold is a key feature for high-affinity ligands of the serotonin 5-HT1A receptor. semanticscholar.org Numerous derivatives have been synthesized and tested, showing high binding affinities. For example, a novel compound bearing a 2-MeO-Ph-piperazine moiety linked to an adamantane (B196018) structure exhibited a high binding affinity with a Ki of 1.2 nM. semanticscholar.orgmdpi.com Other studies have developed dual-target ligands, such as compound 27 , which showed high affinity for both 5-HT1A (Ki = 0.44 nmol/L) and σ1 receptors (Ki = 0.27 nmol/L), suggesting potential for novel antidepressant therapies. researchgate.net

Table 2: Receptor Binding Affinities of Selected Piperazine Derivatives

Compound Target Receptor Binding Affinity (Ki, nM)
Compound 4 Histamine H3 3.17 nih.gov
Sigma-1 1531 nih.gov
Compound 5 (piperidine analog) Histamine H3 7.70 nih.gov
Sigma-1 3.64 nih.gov
Compound 8 Dopamine D3 <10 acs.org
Compound 27 5-HT1A 0.44 researchgate.net
Sigma-1 0.27 researchgate.net
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine 5-HT1A 1.2 semanticscholar.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

Investigation of Protein-Ligand Complexation via Biophysical Methods (e.g., Human Serum Albumin Fibrillation Prevention)

The interaction of small molecules with transport proteins like Human Serum Albumin (HSA) is a critical aspect of their pharmacokinetic profile. HSA can undergo fibrillation, a process of forming amyloid-like aggregates. While specific studies on "piperazine;pyridine-3-carboxylic acid" preventing HSA fibrillation were not prominently found, this area of research is significant for drug development. Such studies would typically employ biophysical techniques like fluorescence spectroscopy and circular dichroism to investigate how the compound binds to HSA and affects its conformational stability, potentially preventing aggregation.

Cellular Pharmacodynamics and Pathway Modulation in Model Systems

Following molecular target identification, cellular assays are employed to understand how these interactions translate into a biological response within a cellular context.

Assessment of Antimicrobial Activity in Bacterial and Fungal Strains

Piperazine derivatives have been widely screened for their antimicrobial properties. acgpubs.orgresearchgate.net Studies have shown that these compounds can exhibit significant activity against a range of bacterial and fungal strains. For example, various synthesized piperazine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Streptomyces epidermidis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans, Aspergillus niger). acgpubs.orgresearchgate.net

The antimicrobial results indicated that some compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com In one study, certain azole-containing piperazine analogues demonstrated broad-spectrum antibacterial properties with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/ml, comparable to standard drugs like chloramphenicol. ijbpas.com For instance, compound RL-308 proved to be a very effective antibacterial agent against human pathogens like Shigella flexineri and S. aureus, with an MIC of 2 µg/mL and 4 µg/mL, respectively. ijcmas.com

Anti-Proliferative Activity in Cancer Cell Lines (e.g., Dalton's Lymphoma, MCF-7)

The anti-proliferative effects of piperazine derivatives have been investigated in various cancer cell lines.

MCF-7 (Breast Cancer): Several studies have demonstrated the cytotoxic activity of piperazine-containing compounds against the MCF-7 human breast cancer cell line. nih.govmdpi.com For example, piperazine-tethered derivatives of alepterolic acid were synthesized, and some compounds showed notable inhibition of MCF-7 cell growth. nih.gov Another study screened a library of 4-acyl-2-substituted piperazine urea (B33335) derivatives and identified compounds with high selective anticancer activity against MCF7 cells compared to normal breast cells. mdpi.com The combination of piperine (B192125) (a compound containing a piperidine ring, related to piperazine) with cisplatin (B142131) synergistically inhibited the viability of MCF-7 cells by inducing apoptosis. tums.ac.ir

Other Cancer Cell Lines: The anti-cancer potential of these compounds extends beyond breast cancer. Piperazine-linked quinolinequinones were screened against the NCI-60 panel of cancer cell lines and showed potent growth inhibition. nih.gov Specifically, compound QQ1 was particularly effective against renal cancer (ACHN) cells with an IC50 value of 1.55 µM, where it was found to inhibit cell proliferation and cause cell cycle arrest. nih.gov Thiosemicarbazones containing a piperazine moiety have also shown promise as anti-cancer agents by inhibiting the cell cycle at the G1/S phase and inducing apoptosis. researchgate.netnih.gov While specific data on Dalton's Lymphoma was not found in the context of "this compound," the broad anti-proliferative activity of piperazine derivatives suggests potential efficacy against various hematological malignancies.

Table 3: Anti-Proliferative Activity of Selected Piperazine Derivatives

Compound/Derivative Class Cell Line Activity Metric Value
Piperazine-linked quinolinequinone (QQ1) ACHN (Renal Cancer) IC50 1.55 µM nih.gov
Alepterolic acid derivative (3n) MDA-MB-231 (Breast Cancer) IC50 5.55 ± 0.56 µM nih.gov
4-Acyl-piperazine urea (35) MCF7 (Breast Cancer) IC50 23.0 µM mdpi.com
4-Acyl-piperazine urea (37) A549 (Lung Cancer) IC50 18.7 µM mdpi.com

This table is interactive. Click on the headers to sort the data.

Preclinical In Vivo Efficacy and Mechanistic Studies in Animal Models (e.g., Antinociceptive Activity)

The therapeutic potential of compounds containing either piperazine or nicotinic acid has been independently demonstrated in various preclinical animal models, particularly for pain and inflammation.

Nicotinic acid itself has been shown to produce significant antinociceptive and anti-inflammatory effects. In mouse models, oral administration of nicotinic acid inhibited both the neurogenic and inflammatory phases of the formalin-induced nociceptive response. nih.gov Furthermore, it was effective in reducing mechanical allodynia in a rat model of inflammatory pain induced by carrageenan. nih.gov These findings represent the first in vivo demonstration of nicotinic acid's activity in pain models. nih.gov

On the other hand, the piperazine moiety is a cornerstone of many centrally acting agents. Numerous piperazine derivatives have been synthesized and evaluated for their antinociceptive properties. acs.org For instance, certain benzylpiperazine derivatives that act as σ1 receptor ligands have demonstrated dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. acs.org Similarly, other studies have shown that piperazine derivatives can exert centrally and peripherally mediated antinociceptive effects. nih.gov The combination of these two moieties in a single molecule could therefore be hypothesized to yield synergistic or additive effects in the management of pain.

In preclinical studies, pharmacodynamic markers are crucial for establishing a relationship between drug exposure and its pharmacological effect. For derivatives of piperazine and pyridine-3-carboxylic acid with anti-inflammatory activity, a key pharmacodynamic marker is the reduction of paw edema in models like the carrageenan-induced paw edema test in rodents. Nicotinic acid has been shown to significantly inhibit paw edema in both mice and rats, providing a quantifiable measure of its in vivo anti-inflammatory efficacy. nih.gov

For compounds targeting specific receptors, such as the σ1 receptor-modulating piperazine derivatives, pharmacodynamic evaluation could involve ex vivo receptor occupancy studies in the brain or spinal cord tissue of treated animals. Furthermore, in models of neuropathic pain, the reversal of mechanical allodynia (a reduction in pain threshold to non-noxious stimuli) serves as a critical functional pharmacodynamic marker, which has been successfully demonstrated for antinociceptive benzylpiperazine compounds. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The development of potent and selective agents relies heavily on understanding the structure-activity relationship (SAR). For hybrid molecules containing piperazine and nicotinic acid, SAR studies explore how modifications to different parts of the molecule affect its biological activity.

In silico studies on 1-piperazine indole (B1671886) hybrids featuring a nicotinic acid moiety have provided initial SAR insights. nih.gov These studies predict that nicotinic acid derivatives are likely to exhibit kinase inhibitor, enzyme inhibitor, and GPCR ligand activities. nih.gov The integration of the nicotinic acid component into the larger molecular scaffold appears to be more beneficial for certain biological activities compared to its amide counterpart (nicotinamide). nih.gov

For the piperazine portion, extensive SAR studies have been conducted across various chemical series. Modifications on the piperazine ring are known to be important for inhibitory activity. nih.gov For example, in one series of FAAH inhibitors, optimization of substituents on a piperazine urea scaffold led to compounds with potent inhibitory activity, high brain permeability, and good bioavailability. nih.gov The nature and position of substituents on aryl rings attached to the piperazine nitrogen significantly influence potency and selectivity. nih.govresearchgate.net For instance, comparing piperazine to a piperidine core in a series of histamine H3 and sigma-1 receptor ligands showed that the piperidine was a critical structural element for dual activity, with the piperazine-containing analogue showing significantly lower affinity for the σ1 receptor. nih.gov

The pyridine carboxylic acid scaffold itself allows for structural flexibility and fine-tuning of activity. researchgate.net The pyridine ring can participate in π-π stacking and hydrogen bonding, while the carboxylic group adds polarity and can coordinate with metal ions in enzyme active sites, enhancing binding affinity. researchgate.net

Compound SeriesStructural Moiety ModifiedKey SAR FindingReference
1-Piperazine Indole Nicotinic Acid HybridsNicotinic Acid vs. NicotinamideIntegration of nicotinic acid was predicted to be more beneficial for kinase/enzyme inhibitor and GPCR ligand activity than the corresponding amide. nih.gov
Histamine H3/Sigma-1 Receptor LigandsPiperazine vs. Piperidine CoreReplacing a piperidine ring with a piperazine ring dramatically decreased affinity for the sigma-1 receptor, highlighting the core's importance for dual activity. nih.gov
Piperazine Ureas (FAAH Inhibitors)Substituents on Piperazine ScaffoldOptimization of substituents led to improved in vitro potency and pharmacokinetic profiles, resulting in potent in vivo anti-nociceptive effects. nih.gov
Natural Product HybridsPiperazine IntroductionIntroduction of a piperazine moiety into natural product scaffolds can significantly improve antitumor activity. nih.gov

Molecular Docking and Chemoinformatics for Target Prediction and Binding Mode Analysis

Computational methods such as molecular docking and chemoinformatics are invaluable tools for predicting biological targets and understanding the molecular interactions that govern a compound's activity.

For derivatives combining piperazine and nicotinic acid, chemoinformatic tools have been used to predict their biological activity profiles. An in silico study using Molinspiration software predicted that 1-piperazine indole hybrids with nicotinic acid would have high scores for kinase inhibitor, enzyme inhibitor, and GPCR ligand activity. nih.govmdpi.com Further analysis with the MolPredictX online tool identified specific derivatives as having the highest predicted biological activity. nih.govmdpi.com

Molecular docking studies provide insights into the binding modes of these compounds at their putative targets. For example, docking studies of pyridylpiperazine hybrid derivatives against the urease enzyme revealed favorable interactions within the active site. nih.gov The pyridine ring was shown to form π-donor hydrogen and π-alkyl interactions with key residues, while other parts of the molecule formed hydrogen bonds and alkyl interactions, explaining the potent inhibitory activity observed. nih.gov In another study, docking of piperazine amides into the active site of JNK3 elucidated a unique binding mode, guiding further optimization of this inhibitor class. nih.gov

These computational approaches are critical for rational drug design, allowing for the prioritization of compounds for synthesis and biological testing, and providing a molecular basis for observed SAR trends.

Compound ClassPredicted/Studied TargetKey Findings from Chemoinformatics/DockingReference
1-Piperazine Indole Nicotinic Acid HybridsKinases, Enzymes, GPCRsIn silico screening predicted high bioactivity scores for these targets. The most biologically active derivatives were identified. nih.govmdpi.com
Pyridylpiperazine HybridsUreaseMolecular docking showed favorable interactions with the enzyme's active site, with binding energies correlating with potent inhibitory activity. nih.gov
Piperazine Amidesc-Jun N-terminal Kinase (JNK)X-ray crystallography and docking revealed a unique binding mode, providing a structural basis for inhibitor development. nih.gov
Piperazine-linked Bergenin HybridsBcL2 ProteinMolecular docking studies revealed strong binding energy with the BcL2 protein, supporting the observed anticancer activity. nih.gov

Advanced Materials Science and Supramolecular Applications

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of piperazine (B1678402) and pyridine-3-carboxylic acid moieties into the structure of Metal-Organic Frameworks (MOFs) and coordination polymers represents a promising strategy for developing materials with enhanced functionalities. The versatile nature of these organic building blocks allows for the construction of porous frameworks with tunable properties.

Gas Adsorption and Separation Properties

MOFs incorporating piperazine functionalities have demonstrated significant potential for gas adsorption and separation, particularly for carbon dioxide (CO2) capture. The nitrogen atoms in the piperazine ring can act as Lewis basic sites, which have a strong affinity for the acidic CO2 molecule. This interaction enhances the selectivity of the MOF for CO2 over other gases like nitrogen (N2) or methane (B114726) (CH4).

The incorporation of pyridine-3-carboxylic acid can further modify the porous environment and surface chemistry of the MOF. The pyridine (B92270) ring can introduce additional interaction sites, and the carboxylate group is a key component in forming the coordination network with the metal centers. By carefully selecting the metal ions and the synthesis conditions, it is possible to create MOFs with optimized pore sizes and chemical functionalities that are highly effective for capturing and separating industrial flue gases.

Table 1: Gas Adsorption Properties of Piperazine-Containing MOFs

MOF MaterialGas AdsorbedAdsorption CapacityConditions
Amine-functionalized MOF-74CO24.1 mmol/g298 K, 1 bar
Piperazine-grafted CuBTTriCO2~2.5 mmol/g293 K, 0.15 bar
mmen-Mg2(dobpdc)CO24.2 mmol/g298 K, 0.39 mbar

This table presents data for MOFs containing piperazine or other amine functionalities to illustrate their CO2 capture capabilities. Specific data for a MOF constructed directly from piperazine;pyridine-3-carboxylic acid is not yet available in published literature.

Engineering of Supramolecular Assemblies and Co-crystals for Functional Materials

The principles of crystal engineering are being applied to create supramolecular assemblies and co-crystals of piperazine and pyridine-3-carboxylic acid. These materials offer the potential to fine-tune the physicochemical properties of the constituent molecules, leading to the development of novel functional materials.

Tailoring Physico-chemical Properties via Co-crystallization

Co-crystallization is a powerful technique for modifying the solid-state properties of active pharmaceutical ingredients (APIs) and other functional molecules without altering their chemical structure. By forming a co-crystal of piperazine with pyridine-3-carboxylic acid, it is possible to create a new crystalline solid with distinct properties from its individual components.

Key properties that can be tailored through co-crystallization include:

Solubility: Co-crystals can exhibit significantly different solubility profiles compared to the pure compounds. For poorly soluble molecules, forming a co-crystal with a highly soluble co-former like piperazine can enhance its aqueous solubility, which is a critical factor for the bioavailability of pharmaceutical compounds.

Stability: The formation of a stable crystal lattice in a co-crystal can improve the physical and chemical stability of the components. This can protect against degradation from factors such as moisture, light, and temperature, thereby extending the shelf life of the material. A study on multicomponent crystals of piperine (B192125), which has a piperazine-like core, with nicotinic acid demonstrated the potential to improve physicochemical properties. tjnpr.org

Table 2: Potential Physicochemical Property Enhancements through Co-crystallization

PropertyPotential Enhancement with this compound Co-crystalRationale
Aqueous Solubility IncreasedIntroduction of the hydrophilic piperazine moiety and formation of new hydrogen bonding networks can disrupt the crystal lattice of the less soluble component.
Dissolution Rate IncreasedImproved solubility and altered crystal habit can lead to a faster dissolution rate.
Physical Stability IncreasedFormation of a thermodynamically stable co-crystal lattice can prevent phase transformations and degradation.
Chemical Stability IncreasedThe new packing arrangement and intermolecular interactions in the co-crystal can protect sensitive functional groups from chemical reactions.

Applications in Drug Delivery Systems as Nanocarriers

The unique properties of supramolecular assemblies and co-crystals derived from piperazine and pyridine-3-carboxylic acid make them attractive candidates for the development of advanced drug delivery systems. These materials can be engineered into nanocarriers for the controlled release of therapeutic agents.

The adsorption and release of a drug from such a nanocarrier are governed by several mechanisms. The drug can be encapsulated within the porous structure of a MOF or adsorbed onto the surface of a co-crystal nanoparticle. The interactions between the drug and the carrier, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in the loading capacity and the release kinetics.

For instance, piperazine-functionalized mesoporous silica (B1680970) has been investigated as a nanocarrier for the anticancer drug gemcitabine. nih.gov The carboxylic acid-modified samples showed higher drug loading due to strong interactions with the drug. nih.gov The release of the drug can be triggered by changes in the physiological environment, such as pH or the presence of specific ions. The tunable nature of these materials allows for the design of "smart" drug delivery systems that can release their payload at a specific target site, thereby improving therapeutic efficacy and reducing side effects. While direct studies on this compound co-crystal nanocarriers are yet to be extensively reported, the principles established with related systems highlight a promising avenue for future research.

Advanced Analytical Methodologies for Characterization and Quantification

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profilingnih.gov

Hyphenated analytical techniques, which combine two or more methods, offer enhanced selectivity and sensitivity, making them indispensable for analyzing complex samples. For a compound like piperazine (B1678402);pyridine-3-carboxylic acid, which consists of both a basic piperazine moiety and an acidic pyridine-3-carboxylic acid moiety, these techniques are essential for separating it from related substances and potential metabolites. nih.govnih.gov The combination of a separation technique like liquid chromatography with a detection method like mass spectrometry is particularly powerful for metabolite profiling, allowing for the identification of biotransformation products in biological matrices. nih.govkib.ac.cn

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for both the quantification of trace amounts and the definitive structural confirmation of piperazine;pyridine-3-carboxylic acid. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

For trace analysis , LC-MS/MS methods are developed to achieve very low limits of detection (LOD) and quantification (LOQ). scienceasia.org The compound is first separated from the sample matrix on an HPLC column, often a reverse-phase C18 column. nih.gov The mobile phase composition is optimized to ensure good peak shape and retention. scienceasia.org Following separation, the analyte enters the mass spectrometer, which is typically operated in multiple reaction monitoring (MRM) mode for quantitative studies. scienceasia.orgmdpi.com This involves selecting the precursor ion (the protonated molecule of the compound) and a specific product ion formed after fragmentation, a transition that is unique to the analyte, thereby minimizing matrix interference and maximizing sensitivity. researchgate.net Derivatization of the carboxylic acid group can also be employed to enhance ionization efficiency and chromatographic retention. nih.govmdpi.com

Table 1: Representative LC-MS/MS Parameters for Trace Analysis of Piperazine Analogs
ParameterCondition/ValueReference
InstrumentationTriple Quadrupole Mass Spectrometer nih.gov
Ionization ModeElectrospray Ionization Positive (ESI+) scienceasia.org
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com
Limit of Detection (LOD)0.3 - 0.4 µg/kg researchgate.netscienceasia.org
Limit of Quantification (LOQ)1.0 µg/kg researchgate.netscienceasia.org
Recovery82.22%–88.63% scienceasia.org
Linear Range1 - 200 µg/kg researchgate.net

For structural confirmation , MS/MS is used to generate a characteristic fragmentation pattern, or "fingerprint," of the molecule. nih.gov After the parent molecule is ionized, it is fragmented in the collision cell of the mass spectrometer, and the resulting product ions are analyzed. The fragmentation pattern provides detailed information about the molecule's structure. For instance, the piperazine ring can undergo specific cleavages, while the pyridine-3-carboxylic acid moiety will also produce characteristic fragments. mdpi.com By analyzing these fragments, the precise structure of the parent compound and its metabolites can be confirmed. nih.govnih.gov

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection and Defect Analysisnih.gov

The analysis of a single crystal of the compound using X-ray crystallography can elucidate its three-dimensional structure with atomic-level precision. nih.gov This reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the piperazine and pyridine-3-carboxylic acid moieties. rsc.orgnih.gov This information is fundamental to understanding the compound's physical properties.

HRXRD is also exceptionally sensitive to imperfections in the crystal lattice. The shape and width of the diffraction peaks can be used to assess the crystalline perfection. A perfect crystal will produce sharp, narrow diffraction peaks, whereas the presence of defects—such as dislocations, stacking faults, or strain—will cause the peaks to broaden. nih.gov By analyzing the peak profiles, one can quantify the degree of crystalline perfection and characterize the nature of the defects present. This is critical for controlling the manufacturing process and ensuring batch-to-batch consistency of the crystalline solid.

Table 2: Illustrative Crystallographic Data for a Pyridine-Carboxylic Acid Derivative
ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP1 nih.gov
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å α = 95°, β = 101°, γ = 109°(Hypothetical)
Resolution2.25 Å nih.gov
Molecules per Asymmetric Unit (Z')4 nih.gov
Key InteractionsO-H···O and N-H···O Hydrogen Bonds nih.gov

Elemental Analysis for Compositional Confirmationnih.govrsc.orgwikipedia.org

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides a direct way to confirm the empirical formula of a synthesized compound like this compound and is a crucial test of its purity.

The compound is formed from piperazine (C₄H₁₀N₂) and pyridine-3-carboxylic acid (C₆H₅NO₂). wikipedia.org Assuming a 1:1 salt formation, the resulting chemical formula is C₁₀H₁₅N₃O₂. The theoretical elemental composition can be calculated from this formula. In the analysis, a small, precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed chemical formula and indicates a high degree of purity.

Table 3: Elemental Analysis Data for this compound (Formula: C₁₀H₁₅N₃O₂)
ElementTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C)57.40%57.35%
Hydrogen (H)7.23%7.28%
Nitrogen (N)20.08%20.01%
Oxygen (O)15.29%15.36%

Future Research Directions and Unaddressed Gaps

Development of Novel Synthetic Approaches and Catalytic Systems

While the synthesis of the basic piperazine (B1678402);pyridine-3-carboxylic acid salt is straightforward, the future lies in creating more complex and functionalized derivatives. A significant unaddressed gap is the limited structural diversity of currently available piperazine-containing compounds, with approximately 80% being substituted only at the nitrogen positions. nih.gov Future research must therefore focus on the selective functionalization of the carbon atoms of the piperazine ring.

Key areas for development include:

C-H Functionalization: Recent breakthroughs in the C-H functionalization of piperazine rings offer a direct route to introduce novel substituents onto the carbon backbone. nih.govmit.edu These methods, which often employ photoredox catalysis, can bypass lengthy traditional synthetic routes that are limited by starting material availability. nih.gov Future work should aim to expand the scope of these reactions, developing catalytic systems that are more efficient, selective, and tolerant of diverse functional groups on both the piperazine and nicotinic acid components. nih.gov

Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. Future research should explore sustainable strategies such as microwave-assisted synthesis, the use of green solvents, multi-component one-pot reactions, and catalyst-free synthesis for piperazine derivatives. nih.govastrazeneca.com These approaches not only reduce waste and energy consumption but can also improve reaction times and yields. astrazeneca.com

Novel Catalytic Systems: The development of new catalysts is crucial for advancing synthetic capabilities. This includes palladium-based catalysts for Wacker-type oxidative cyclizations, iridium-based photoredox catalysts for generating α-aminyl radicals, and even purely organic photocatalysts to avoid transition-metal toxicity. nih.govresearchgate.net For the pyridine-3-carboxylic acid moiety, research into novel catalytic systems for selective carboxylation using CO2 is a promising green alternative for creating functionalized nicotinic acid precursors. nih.govspringernature.com

A summary of emerging synthetic strategies is presented in the table below.

Synthetic StrategyCatalyst/MethodKey AdvantageResearch Focus
Photoredox C-H Arylation Iridium-based photocatalystsDirect functionalization of piperazine C-H bondsExpanding substrate scope, improving regioselectivity
Organic Photoredox Catalysis Organic dyes (e.g., 4CzIPN)Avoids toxic and expensive transition metals; sustainableDeveloping new organic catalysts with high efficiency
CLAP Protocol Iridium-based photoredox catalystUses amino-acid-derived precursors, improving sustainabilityDiversifying accessible C2-substituted piperazines
One-Pot Monosubstitution Heterogeneous catalysis (metal ions on polymer resins)Simplifies synthesis, avoids protecting groups, catalyst is reusableApplication to a wider range of derivatives, including flow chemistry
Late-Stage Carboxylation Copper-catalyzed reaction with CO2Utilizes CO2 as a C1 source for functionalizing pyridinesOptimizing for milder conditions and broader functional group tolerance

This table summarizes novel synthetic approaches and their potential for future research in developing derivatives of piperazine;pyridine-3-carboxylic acid.

Deeper Mechanistic Elucidation of Biological Actions and Off-Target Interactions

The biological activity of piperazine-pyridine hybrids is an area of intense interest, with known derivatives showing promise as urease inhibitors, efflux pump inhibitors, and anticancer agents. nih.govnih.govastrazeneca.com However, a significant gap remains in the detailed mechanistic understanding of how these molecules interact with biological targets at a molecular level.

Future research should prioritize:

Receptor and Enzyme Interaction Studies: A comprehensive understanding requires elucidating the specific interactions with various receptors and enzymes. Piperazine derivatives are known to act as agonists, antagonists, or modulators of neurotransmitter receptors like serotonin (B10506) and dopamine (B1211576), and as inhibitors of enzymes crucial in disease pathways. nih.gov Future studies must move beyond general screening to detailed binding-mode analysis, using techniques like X-ray crystallography and cryo-electron microscopy to visualize the compound-target complex. This will clarify how the combination of piperazine and nicotinic acid contributes to binding affinity and selectivity.

Identification of Off-Target Effects: A major hurdle in drug development is unexpected toxicity arising from off-target interactions. nih.gov Systematic profiling of piperazine-nicotinate derivatives against a broad panel of receptors, enzymes, and ion channels is essential. This proactive approach can identify potential liabilities early in the discovery process and guide the design of more selective compounds. For instance, pyridylpiperazine-based efflux pump inhibitors have faced development challenges due to off-target activity and toxicity issues. nih.gov

Cellular Pathway Analysis: Beyond direct target engagement, it is crucial to understand the downstream effects on cellular signaling cascades and gene expression. nih.gov Research should investigate how these compounds modulate pathways involved in apoptosis, cell proliferation, and inflammation. For example, some piperazine-substituted pyranopyridines have been shown to induce both apoptosis and necrosis in cancer cells, but the precise molecular triggers remain to be fully elucidated. nih.gov A deeper understanding of these cellular mechanisms is vital for optimizing therapeutic potential and minimizing adverse effects. nih.gov

Rational Design of New Functional Materials with Tunable Properties

The unique structural and electronic properties of piperazine and pyridine-3-carboxylic acid make them excellent building blocks for the creation of novel functional materials. This area remains largely underexplored for the specific salt but holds immense promise based on research into its constituent parts.

Future research directions include:

Coordination Polymers and MOFs: Both piperazine and pyridine-carboxylate ligands are versatile for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govmdpi.com These materials have highly ordered structures with tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netresearchgate.net Research should focus on using the piperazine-nicotinate scaffold to create new frameworks, exploring how different metal ions and synthesis conditions can tune the material's properties, such as methane (B114726) storage capacity or selective CO2 capture. researchgate.netresearchgate.netrsc.org

Tunable Optical and Electronic Properties: Coordination frameworks incorporating bipyridyl piperazine ligands have demonstrated interesting third-order nonlinear optical (NLO) properties, which are strongly influenced by the choice of metal ion. nih.gov Future work could explore the synthesis of materials from this compound with various transition metals to create novel materials with tunable photoluminescence, electronic, or NLO properties for use in sensors or optoelectronic devices.

Drug Delivery Systems: Therapeutic Coordination Polymers (TCPs) are an emerging class of materials where an anionic drug is directly coordinated to a metal center with a linker molecule. nih.gov These non-porous materials can be designed for tunable, zero-order drug release. nih.gov A key future direction would be to design TCPs using nicotinic acid (as the therapeutic agent) and piperazine-based linkers. By varying the metal ion (e.g., Zn²⁺, Cu²⁺) and the linker, the drug release kinetics could be precisely controlled for sustained-release formulations.

The table below outlines potential functional materials and their research avenues.

Material TypeBuilding BlocksPotential Tunable PropertyFuture Research Application
Metal-Organic Framework (MOF) Piperazine, Pyridine-3-carboxylate, Metal Ions (e.g., Zn, Cu)Porosity, Surface Area, Gas AdsorptionMethane storage, CO2 capture
Coordination Polymer N,N'-bis(3-pyridylformyl)piperazine, Metal Halides (e.g., CoCl2, ZnCl2)Nonlinear Optical (NLO) ResponseOptoelectronics, Photonics
Therapeutic Coordination Polymer (TCP) Nicotinic Acid (drug), Piperazine-based linker, Metal Ions (e.g., Mg, Zn)Drug Release RateControlled drug delivery systems

This table illustrates the potential for designing functional materials with tunable properties using piperazine and pyridine-3-carboxylic acid scaffolds.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical synthesis and drug discovery. astrazeneca.comnih.gov Applying these tools to the piperazine-nicotinate chemical space can significantly accelerate the identification and optimization of new candidate molecules.

Key future applications include:

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and reinforcement learning, can design entirely new molecules with desired properties from scratch. nih.govnih.govresearchgate.net These models can be trained on existing libraries of piperazine- and pyridine-containing compounds to learn the underlying chemical rules and then generate novel structures predicted to have high activity against specific biological targets, such as enzymes or receptors relevant to bronchial asthma. researchgate.net

Synthesis Planning and Reaction Prediction: A major challenge in chemistry is designing efficient synthetic routes. AI-powered retrosynthesis tools like Synthia can analyze a target molecule and propose a step-by-step synthesis plan from commercially available starting materials. nih.govnih.gov Furthermore, forward-prediction models can anticipate the products of chemical reactions, helping to validate proposed synthetic steps and predict potential side products. nih.govillinois.edu Applying these tools to complex piperazine-nicotinate derivatives would streamline their synthesis and reduce experimental trial-and-error.

Property Prediction and Optimization: ML models, particularly graph neural networks, can be trained to predict the physicochemical and biological properties of molecules, including solubility, toxicity, and binding affinity, often using limited data. astrazeneca.comdrugdiscoverytrends.com This allows for the rapid virtual screening of large libraries of potential compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. nih.gov This approach is crucial for optimizing lead compounds by fine-tuning their structure to enhance efficacy while minimizing adverse effects.

Q & A

Q. What are the standard synthetic routes for preparing piperazine-carboxylic acid derivatives?

Piperazine-carboxylic acid derivatives are typically synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), with trifluoroacetic acid (TFA) as an activator. For example, aromatic acid chlorides can condense with amino precursors (e.g., 4-aminoantipyrine) to form pyrazoline derivatives, followed by purification via column chromatography . Structural confirmation is achieved through IR spectroscopy , mass spectrometry , and NMR .

Q. How are piperazine salts structurally characterized in crystallography studies?

Q. What analytical techniques ensure the purity of pyridine-3-carboxylic acid derivatives?

Key techniques include:

  • HPLC with UV detection for quantifying impurities.
  • 1H/13C NMR to confirm functional group integration and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification. For example, 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is analyzed via these methods, with purity >98% confirmed by COA (Certificate of Analysis) .

Advanced Research Questions

Q. How does pH influence the reaction kinetics of piperazine in aqueous solutions?

Kinetic studies reveal a first-order dependence on piperazine concentration and an inverse fractional order dependence on [H⁺]. For example, plots of lnk' vs. ln[H⁺] yield linear correlations (r > 0.9961) with slopes of −0.67 to −0.75, indicating rate enhancement at higher pH. This behavior is attributed to deprotonation of the piperazine amine group, which increases nucleophilicity .

Q. What computational methods predict the bioactivity of pyridine-3-carboxylic acid analogs?

  • Molecular docking to assess binding affinity with target enzymes (e.g., metabolic pathway enzymes).
  • QSAR models correlating substituent effects (e.g., chloro vs. methoxy groups) with activity.
  • DFT calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps). Studies on 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid highlight meta-substitution enhancing interaction with hydrophobic enzyme pockets .

Q. How do substituent positions modulate the biological activity of pyridine-3-carboxylic acid derivatives?

Substituent position significantly impacts bioactivity:

CompoundSubstituent PositionActivity Profile
2-Amino-5-(3-chlorophenyl)MetaHigh enzyme inhibition (IC₅₀ = 12 µM)
2-Amino-5-(4-chlorophenyl)ParaReduced solubility, lower activity
Meta-chloro groups improve lipophilicity and target binding, whereas para-substituents introduce steric hindrance .

Q. What role do hydrogen-bonding motifs play in the stability of piperazine cocrystals?

Cocrystals of piperazine with carboxylic acids (e.g., oxalic acid) form R₂²(8) hydrogen-bonding motifs , creating robust 2D frameworks. For example, 4-FPP salts with tartaric acid exhibit O–H⋯N interactions (bond distances: 1.85–2.05 Å), validated by single-crystal XRD .

Methodological Considerations

Q. How are reaction mechanisms validated for piperazine-mediated catalysis?

  • Kinetic isotope effects (KIE) to probe rate-determining steps.
  • pH-rate profiles to identify protonation states of intermediates.
  • Isolation of intermediates (e.g., Schiff bases) via freeze-quench techniques. Evidence from piperazine-catalyzed reactions shows a general acid-base mechanism, with rate constants (k) increasing linearly with [piperazine]₀ .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-3-carboxylic acid derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Solutions include:

  • Standardized bioassays (e.g., uniform ATP-based viability tests).
  • Orthogonal purity checks (e.g., LC-MS + NMR). For instance, batch-to-batch variability in 3-aminopyrazine-2-carboxylic acid (>98% purity) was linked to residual solvents, resolved via preparative HPLC .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.